molecular formula C19H28N2O3S B6501452 N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclohexanesulfonamide CAS No. 955648-95-0

N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclohexanesulfonamide

Cat. No.: B6501452
CAS No.: 955648-95-0
M. Wt: 364.5 g/mol
InChI Key: VIULTOWYSGIAOG-UHFFFAOYSA-N
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Description

N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclohexanesulfonamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core modified with a 2-methylpropanoyl (isobutyryl) group at the 2-position and a cyclohexanesulfonamide moiety at the 7-position. The compound’s design integrates structural features aimed at optimizing target binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-14(2)19(22)21-11-10-15-8-9-17(12-16(15)13-21)20-25(23,24)18-6-4-3-5-7-18/h8-9,12,14,18,20H,3-7,10-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIULTOWYSGIAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares a tetrahydroisoquinoline-sulfonamide scaffold with several analogs, but differences in substituents critically influence its physicochemical and biological properties. Below is a detailed comparison with key compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol)* Predicted logP* Target Relevance
N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]cyclohexanesulfonamide 2-Methylpropanoyl, cyclohexanesulfonamide ~420 ~3.5 Likely enzyme inhibition (e.g., acyltransferases or kinases)
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Trifluoroacetyl, cyclopropylethyl-fluorophenyl ~490 ~4.2 Acyl-CoA monoacylglycerol acyltransferase 2 (MGAT2) inhibition
N-(4-cyano-3-trifluoromethylphenyl)-2-hydroxy-2-(1-methanesulfonyl-piperidin-4-yl)-3-phenylpropionamide Methanesulfonyl-piperidine, cyano-trifluoromethylphenyl ~530 ~2.8 Androgen receptor modulation (inferred from structural analogs)
N-[2-({1-[1-(4-chlorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}oxy)ethyl]propane-1-sulfonamide 4-Chlorophenyl, propane-1-sulfonamide ~470 ~4.0 Anti-inflammatory or CNS-targeted activity

Notes:

  • *Molecular weight and logP estimated using fragment-based calculations (e.g., Crippen’s method).
  • 2-Methylpropanoyl vs. Trifluoroacetyl: The former offers moderate steric bulk and lower electronegativity, which may reduce metabolic lability compared to trifluoroacetyl groups . Aromatic vs.

Research Implications and Limitations

  • Advantages : The cyclohexanesulfonamide moiety may confer improved metabolic stability over analogs with smaller sulfonamides (e.g., propane-1-sulfonamide) .
  • Limitations : Lack of empirical data on target binding affinity or ADME properties necessitates further in vitro and in vivo studies.
  • Comparative Gaps : Unlike ’s compound (explicitly tested for MGAT2 inhibition), the biological target of this compound remains speculative.

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